2-プロペナール、3-エトキシ-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

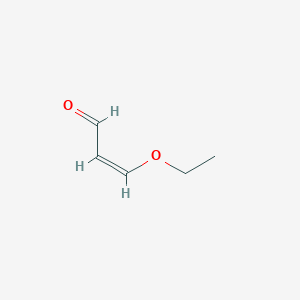

“2-Propenal, 3-ethoxy-” also known as “3-Ethoxy-2-propenal” is a chemical compound with the molecular formula C5H8O2 . It has an average mass of 100.116 Da and a mono-isotopic mass of 100.052429 Da .

Synthesis Analysis

The synthesis of compounds similar to “2-Propenal, 3-ethoxy-” has been discussed in various studies. For instance, quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Molecular Structure Analysis

The molecular structure of “2-Propenal, 3-ethoxy-” consists of 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis

“2-Propenal, 3-ethoxy-” has a density of 0.9±0.1 g/cm3, a boiling point of 154.8±23.0 °C at 760 mmHg, and a vapor pressure of 3.1±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.2±3.0 kJ/mol and a flash point of 50.5±16.2 °C .科学的研究の応用

3-エトキシアクロレイン:科学研究への応用:

化学合成

3-エトキシアクロレインは、エチルマグネシウムブロミドやイソプロペニルマグネシウムブロミドなどのさまざまな試薬との縮合反応では、低い活性を示します。この特性は、制御された反応性が求められる特殊な合成経路で利用できます .

環境挙動

この化合物は、生物蓄積推定値、水からの揮発、排水処理における除去など、環境挙動について研究されています。これらの研究は、化学物質の環境への影響と安全性を理解するために不可欠です .

配位化学

3-エトキシアクロレインとは直接関係ありませんが、置換チオ尿素などの類似化合物の研究では、それらの遷移金属に対する配位挙動が調査されています。この研究は、3-エトキシアクロレインの潜在的な配位化学応用についての洞察を提供することができます .

残念ながら、入手可能な情報では、3-エトキシアクロレインの幅広い用途は網羅されていません。現在の検索結果では、特定の化学反応や環境挙動に限定されています。さまざまな分野におけるよりユニークな用途を発見するためには、さらなる研究が必要になります。

Chemistry of acetals | Russian Chemical Bulletin - Springer 3-Ethoxyacrolein | C5H8O2 | ChemSpider Recent developments in chemistry, coordination, structure and …

将来の方向性

作用機序

Biochemical Pathways

Related compounds have been shown to influence various pathways, including those involved in the synthesis of phenols and the production of 2,3-disubstituted indoles .

Action Environment

The action, efficacy, and stability of 2-Propenal, 3-ethoxy- could be influenced by various environmental factors . These could include temperature, pH, and the presence of other compounds.

生化学分析

Biochemical Properties

The biochemical properties of 2-Propenal, 3-ethoxy- are not fully understood due to the limited availability of research data. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can exhibit changes in their effects over time, including issues related to stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that similar compounds can exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

(E)-3-ethoxyprop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-7-5-3-4-6/h3-5H,2H2,1H3/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIPIVAOEFWMBA-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of 3-ethoxyacrolein?

A1: 3-Ethoxyacrolein, also known as 2-propenal, 3-ethoxy-, possesses the molecular formula C5H8O2. While specific spectroscopic data is not provided in the abstracts, several papers mention the use of 1H-NMR and 13C-NMR to analyze its conformation and reaction products. [, , , ]

Q2: How does the structure of 3-ethoxyacrolein influence its reactivity?

A2: 3-Ethoxyacrolein acts as a versatile building block in organic synthesis due to its unique structure. The presence of both an aldehyde and an enol ether moiety makes it susceptible to nucleophilic attack at either position. For instance, lithiated 2-methylpyridine reacts with the aldehyde group of 3-ethoxyacrolein, eventually leading to the formation of 3-alkylquinolizinium iodides. [] Similarly, α-C nucleophilic heterocycles react with 3-ethoxyacrolein as a C3 binucleophile, leading to the formation of various pentamethinecyanine derivatives. []

Q3: What is the preferred conformation of 2-alkyl-3-ethoxyacrolein?

A3: Research suggests that 2-alkyl-3-ethoxyacroleins predominantly exist in the E-configuration. This preference is attributed to the inability of the Z-s-Z conformation to be stabilized by intramolecular hydrogen bonding, unlike the corresponding 3-aminoacroleins. []

Q4: What are some notable reactions involving 3-ethoxyacrolein?

A4: 3-Ethoxyacrolein participates in a variety of reactions:

- Wittig Alkenylation: Reacting 3-ethoxyacrolein with Wittig reagents yields 1-ethoxy-1,3-butadienes, valuable compounds in [4+2] cycloadditions. []

- McMurry Reaction: The reductive coupling of 3-ethoxyacrolein through the McMurry reaction leads to the formation of 2,5-dialkylhexadienedials with defined stereochemistry. []

- Cyclization Reactions: 3-Ethoxyacrolein reacts with diaminomaleonitrile to form tetraaza[14]annulenes. [] This reaction can be further modified with nickel(II) ions to create N4 chelates. []

- Oxopropenylation: Lithiated 1,3-dithiane reacts with 3-ethoxyacrolein to form (E)-3-(1,3-dithian-2-yl)acroleins, serving as protected fumardialdehydes. []

Q5: What are the applications of 3-ethoxyacrolein in synthesizing heterocyclic compounds?

A5: 3-Ethoxyacrolein is a valuable precursor for synthesizing various heterocyclic compounds:

- Tetraaza[14]annulenes: Reacting 3-ethoxyacrolein with diaminomaleonitrile forms these macrocycles. []

- Pyrimidine Derivatives: Studies show that reacting 3-ethoxyacrolein acetal with urea produces 3,4-dihydro-2-hydroxy-4-ureidopyrimidine. []

- Isoxazolo[5,4-b]pyridines: These compounds can be synthesized from 5-aminoisoxazoles and 3-ethoxyacroleins. []

- 1,8-Dihydrobis-1,2,5-thiadiazolo[3,4-b:3′,4′-i]-1,4,8,11-tetraza[14]annulenes: These complex heterocycles are synthesized by reacting 3,4-diaminothiadiazole with various 2-alkyl-3-ethoxyacroleins and similar compounds. []

Q6: Are there any studies regarding the environmental impact of 3-ethoxyacrolein?

A6: None of the provided abstracts specifically address the environmental impact or degradation pathways of 3-ethoxyacrolein. Given its reactivity and potential for forming complexes with metal ions, it is crucial to conduct further research to assess its ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative environmental impacts.

Q7: What analytical techniques are used to study 3-ethoxyacrolein and its derivatives?

A8: Researchers utilize various spectroscopic techniques to analyze 3-ethoxyacrolein and its derivatives. These include 1H-NMR, 13C-NMR, and mass spectrometry. [, , , ] Further research might involve employing additional analytical methods like HPLC or GC-MS for separation, identification, and quantification purposes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)

![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)

![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)

![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)

![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)

![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)

![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)

![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)

![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)